molecular formula C16H22N2O B5671719 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B5671719
M. Wt: 258.36 g/mol
InChI Key: WXNUNWXFURQWFF-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and other advanced technologies can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Uniqueness

Compared to similar compounds, 5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol stands out due to its specific functional groups and tricyclic structure.

Properties

IUPAC Name

5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-15-8-17-10-16(2,14(15)19)11-18(9-15)13(17)12-6-4-3-5-7-12/h3-7,13-14,19H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNUNWXFURQWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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